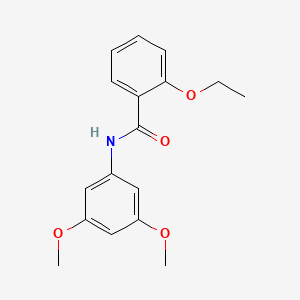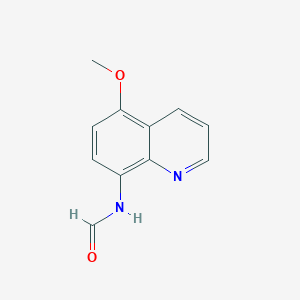![molecular formula C15H14N2O2S B5737690 S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate](/img/structure/B5737690.png)
S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate, commonly known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme plays a crucial role in the metabolism of glutamine, a non-essential amino acid that is essential for the growth and proliferation of cancer cells. BPTES has been extensively studied for its potential use as an anti-cancer therapy, and its mechanism of action and physiological effects have been investigated in detail.
作用機序
BPTES targets the glutaminase enzyme, which plays a crucial role in the metabolism of glutamine. Glutamine is essential for the growth and proliferation of cancer cells, and the inhibition of glutaminase by BPTES results in the depletion of intracellular glutamate and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
BPTES has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPTES has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, BPTES has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
実験室実験の利点と制限
BPTES has several advantages as a tool for studying cancer metabolism and as a potential anti-cancer therapy. It is a small molecule inhibitor that can be easily synthesized and used in a variety of experimental systems. BPTES has also been shown to be specific for the glutaminase enzyme, which makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, BPTES has some limitations as well. It has low solubility in water, which can make it difficult to use in some experimental systems. Additionally, BPTES has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
There are several future directions for research on BPTES and its potential use as an anti-cancer therapy. One area of research is the development of more potent and specific inhibitors of the glutaminase enzyme. Another area of research is the investigation of the role of glutamine metabolism in cancer stem cells and the potential use of BPTES in targeting these cells. Additionally, the combination of BPTES with other anti-cancer therapies, such as chemotherapy and radiation therapy, is an area of ongoing research.
合成法
BPTES can be synthesized using a variety of methods, including the reaction of 4-biphenylamine with ethyl 2-bromoacetate followed by reaction with thiourea. Another method involves the reaction of 4-biphenylamine with ethyl 2-chloroacetate followed by reaction with potassium thiocyanate. Both methods result in the formation of BPTES as a white powder.
科学的研究の応用
BPTES has been extensively studied for its potential use as an anti-cancer therapy. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. BPTES has also been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
S-[2-oxo-2-(4-phenylanilino)ethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-15(19)20-10-14(18)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRYYXLWHFZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-1,3-dimethyl-2-(3-nitrophenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5737626.png)
![7-(difluoromethyl)-N-(2-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5737638.png)
![N'-(4-methylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5737639.png)
![4-{5-[3-(trifluoromethyl)phenyl]-2-furoyl}morpholine](/img/structure/B5737647.png)
![N'-(2-methoxy-5-nitrobenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5737652.png)

![ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5737666.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5737670.png)
![3'-(cyclohexylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5737672.png)
![2-[(4-methylbenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5737682.png)
![methyl 2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5737700.png)
![2-benzyl-3-methyl-1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5737707.png)

